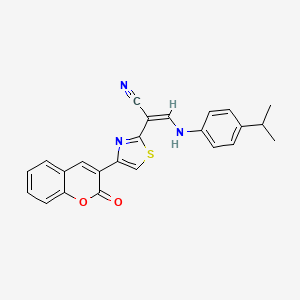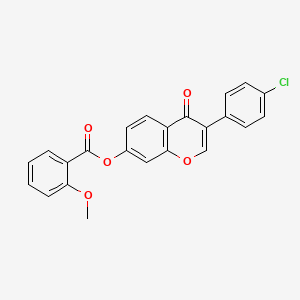
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a chemical compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a 4-chlorophenyl group, a chromen-4-one core, and a 2-methoxybenzoate ester
Mechanism of Action
Target of Action
Compounds with a chromen-4-one structure, like “3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate”, are often associated with a wide range of biological activities. They may interact with various enzymes, receptors, and proteins within the body, but the specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme is involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if the compound were to inhibit an enzyme involved in a particular metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. Factors such as the compound’s size, charge, lipophilicity, and the presence of functional groups can influence its pharmacokinetics .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound were to inhibit a key enzyme in a metabolic pathway, it could lead to a decrease in the production of certain metabolites, which could have various effects at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at certain pH levels or temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the chromen-4-one core. This intermediate is then esterified with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form hydroxy derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-methoxybenzoate
- 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-hydroxybenzoate
- 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
Uniqueness
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is unique due to the specific combination of its substituents. The presence of the 4-chlorophenyl group and the 2-methoxybenzoate ester imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
637748-28-8 |
|---|---|
Molecular Formula |
C23H15ClO5 |
Molecular Weight |
406.82 |
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 2-methoxybenzoate |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-5-3-2-4-18(20)23(26)29-16-10-11-17-21(12-16)28-13-19(22(17)25)14-6-8-15(24)9-7-14/h2-13H,1H3 |
InChI Key |
IYDCTFSDLTUDKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
![8-Oxa-2-azaspiro[4.5]decane oxalate](/img/structure/B2543792.png)
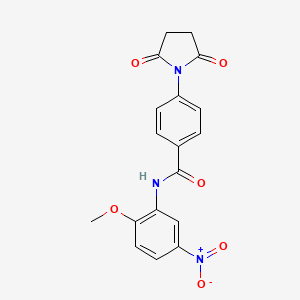
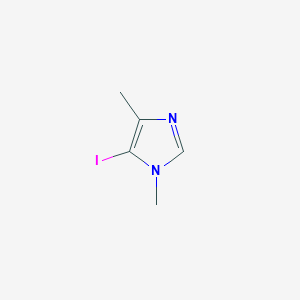
![N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
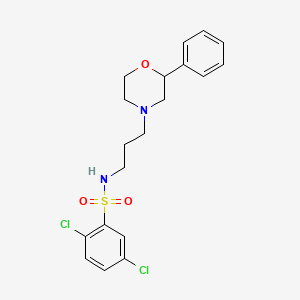
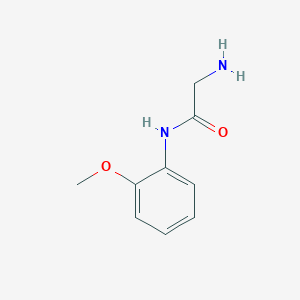
![N-(2-methylphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2543803.png)
![2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid](/img/structure/B2543804.png)

